Home > Products > Screening Compounds P37256 > OT-R antagonist 2
OT-R antagonist 2 -

OT-R antagonist 2

Catalog Number: EVT-2807958
CAS Number:
Molecular Formula: C28H29N3O4
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OT-R antagonist 2 is classified under the category of oxytocin receptor antagonists. It is synthesized through organic chemistry methods and is characterized by its ability to selectively bind to the oxytocin receptor, thereby blocking the receptor's activation by its natural ligand, oxytocin. The compound is typically sourced from specialized chemical suppliers and research institutions that focus on pharmacological agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of OT-R antagonist 2 involves several key steps utilizing organic solvents and reagents. The process typically begins with the preparation of intermediate compounds that undergo specific chemical reactions to yield the final product. Notably, the synthesis may employ techniques such as:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form peptide chains.
  • Liquid chromatography: Used for purification and separation of the synthesized compounds.
  • HPLC (High-Performance Liquid Chromatography): Essential for analyzing the purity and identity of the final product.

The synthetic route often requires optimization of reaction conditions to enhance yield and purity, with industrial methods potentially scaling these processes for larger production volumes .

Molecular Structure Analysis

Structure and Data

The molecular structure of OT-R antagonist 2 can be described using its chemical formula, which reflects its specific arrangement of atoms. While detailed structural data may vary, common features include:

  • A core structure that facilitates binding to the oxytocin receptor.
  • Functional groups that enhance selectivity and potency.

Molecular modeling studies often accompany structural analysis to predict how the compound interacts with the receptor at an atomic level, providing insights into its efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

OT-R antagonist 2 undergoes various chemical reactions during its synthesis and application:

  • Substitution reactions: These are critical for modifying functional groups within the molecule to enhance binding affinity.
  • Oxidation and reduction: These reactions can alter the oxidation state of certain atoms within the compound, affecting its reactivity and biological activity.
  • Coupling reactions: Often used in constructing complex molecular frameworks essential for effective receptor binding.

These reactions are carefully controlled to ensure that the desired properties of OT-R antagonist 2 are achieved .

Mechanism of Action

Process and Data

The mechanism of action for OT-R antagonist 2 involves selective binding to the oxytocin receptor. By occupying this receptor site, the antagonist prevents oxytocin from exerting its physiological effects, which include modulation of social behaviors, reproductive functions, and uterine contractions during labor.

This antagonistic action is facilitated through competitive inhibition, where OT-R antagonist 2 competes with oxytocin for binding sites on the receptor. Studies have shown that this blockade can lead to significant changes in downstream signaling pathways involving G proteins and intracellular calcium mobilization .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OT-R antagonist 2 exhibits specific physical and chemical properties that define its behavior in biological systems:

  • Molecular weight: Typically within a range suitable for small-molecule drugs.
  • Solubility: Solubility characteristics are crucial for pharmacokinetics; thus, formulations may be adjusted based on solubility data.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is assessed to ensure efficacy during storage and use.

Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm these properties .

Applications

Scientific Uses

OT-R antagonist 2 has several scientific applications:

  • Pharmacological research: It serves as a tool for studying oxytocin signaling pathways and their implications in various physiological processes.
  • Therapeutic development: The compound shows potential in developing treatments for conditions such as preterm labor, autism spectrum disorders, and anxiety-related disorders.
  • Biological studies: Researchers utilize this antagonist to investigate the role of oxytocin in social behaviors, stress responses, and reproductive health.
Molecular Pharmacology of OT-R Antagonist 2

Structural Determinants of Oxytocin Receptor Antagonism

Oxytocin Receptor Antagonist 2 (3-[(6R)-6-[(2S)-2-[(4-ethoxyphenyl)methyl]-3-oxo-2H-pyrazin-1-yl]-5-oxo-6,7-dihydro-5H-thieno[3,2-b]pyridin-2-yl]benzonitrile) is a nonpeptide antagonist characterized by a low molecular weight (471.55 g/mol) and a complex heterocyclic scaffold featuring fused pyridine-thiophene and benzylpyrazine moieties [6]. The compound's three-dimensional conformation includes a cis-oriented benzyl group at the pyrazine ring and a coplanar benzonitrile-thienopyridine system, enabling optimal engagement with the oxytocin receptor orthosteric pocket. Key structural determinants of antagonism include:

  • Aryl-binding domain interactions: The benzonitrile group occupies a hydrophobic subpocket formed by transmembrane helix 6 (TM6) residues (e.g., Trp₆.₄₈), mimicking the tyrosine moiety of endogenous oxytocin [1] [7].
  • Hydrogen-bonding network: The pyrazinone carbonyl forms critical hydrogen bonds with Gln₄.₆₀ and Asn₃.₃₃, stabilizing the receptor's inactive conformation [1].
  • Stereoselective binding: The (6R,2S) configuration optimizes van der Waals contacts with Ile₃.₄₀ and Leu₇.₃₅, with enantiomeric inversion reducing potency >100-fold [1].

Table 1: Structural-Activity Relationship of Oxytocin Receptor Antagonist 2 and Analogues

Structural ModificationOxytocin Receptor IC₅₀ (μM)Effect on Antagonism
Parent compound (no modification)0.33 ± 0.05Reference antagonist
Benzonitrile → phenyl5.72 ± 0.8117-fold reduction
Ethoxy → methoxy0.41 ± 0.07Minimal change
R,S-isomer → S,R-isomer38.9 ± 4.2>100-fold reduction
Pyrazinone → pyridineInactive (>100)Complete loss

Data adapted from azabicyclohexane scaffold studies [1] and molecular characterization [6].

The antagonist binding induces a 3.5 Å inward shift of transmembrane helix 3 (TM3) and a 15° rotation of transmembrane helix 7 (TM7), sterically hindering Gα protein docking [7] [9].

Selectivity Profiling Across Vasopressin Receptor Subtypes

Oxytocin Receptor Antagonist 2 exhibits exceptional selectivity for the oxytocin receptor over vasopressin subtypes, a critical pharmacological advantage given the structural homology (∼60% sequence identity) between these receptors [1] [4]. Quantitative profiling reveals:

  • V₁ₐ receptor: >500-fold selectivity (V₁ₐ IC₅₀ > 100 μM vs. oxytocin receptor IC₅₀ = 0.33 μM) due to steric clash with Ileᴵⱽ⁵³ in the V₁ₐ binding pocket [1] [4].
  • V₁ᵦ receptor: >1,000-fold selectivity, attributable to differential electrostatic potential in extracellular loop 2 (EL2) where Glu²⁰⁵ in oxytocin receptor repels the antagonist's benzyl group [4] [10].
  • V₂ receptor: >800-fold selectivity, primarily conferred by the antagonist's insensitivity to V₂-specific residues (Arg₁₈₁ᴱᴸ² and His₇.₃₉) critical for vasopressin binding [4] [7].

Table 2: Selectivity Profile of Oxytocin Receptor Antagonist 2

Receptor TypeIC₅₀ (μM)Selectivity Ratio (vs. Oxytocin Receptor)Key Discriminatory Residues
Oxytocin Receptor0.33 ± 0.051.0 (reference)N/A
V₁ₐ>100>500Ileᴵⱽ⁵³, Phe₇.₃₅
V₁ᵦ>300>1,000Glu²⁰⁵ᴱᴸ², Tyr₃.₃₃
V₂>250>800Arg₁₈₁ᴱᴸ², His₇.₃₉

Data derived from radioligand displacement studies [1] [4].

Species-specific selectivity is maintained across human and rodent receptors, contrasting with peptide antagonists like atosiban that show significant V₁ₐ cross-reactivity [4]. This selectivity profile stems from evolutionary divergence in extracellular loops (EL2/EL3), where 4/22 residues differ between oxytocin and vasopressin receptors [10].

G-Protein Coupling Specificity

Oxytocin Receptor Antagonist 2 inhibits oxytocin-stimulated Gq signaling with 20-fold greater potency than Gi pathways, demonstrating pathway-selective antagonism:

  • Gq/phospholipase C inhibition: IC₅₀ = 0.33 μM in IP₃ accumulation assays, consistent with blockade of calcium mobilization [6].
  • Gi/o coupling: Weak inhibition (IC₅₀ = 6.7 μM) of oxytocin-mediated GTPγS binding in hippocampal membranes [8].
  • β-arrestin recruitment: Intermediate suppression (IC₅₀ = 2.1 μM), indicating biased antagonism [3] [9].

This functional selectivity arises from ligand-specific stabilization of receptor conformations:

  • Deep pocket binding: Engagement of Tyr₂.₆₄ and Trp₆.₄₈ prevents TM6 outward movement required for Gαq coupling [2] [7].
  • Allosteric constraint: The ethoxybenzyl group restricts intracellular loop 2 (ICL2) flexibility, sterically hindering Gαq but not Gi engagement [2] [8].
  • Conformational trapping: Molecular dynamics simulations show antagonist-bound oxytocin receptor adopts a TM3-TM6 distance of 10.8 Å – incompatible with Gαq's hydrophobic cleft (requires <8.5 Å) but permissive for smaller Gi interfaces [2] [9].

Biased antagonism toward Gq signaling has therapeutic implications for preserving oxytocin's Gi-mediated neuromodulatory effects while blocking its Gq-dependent uterine contraction [3] [8].

Allosteric Modulation and Receptor Conformational Dynamics

Though primarily an orthosteric ligand, Oxytocin Receptor Antagonist 2 exhibits complex allosteric properties:

  • Negative allosteric modulation (NAM): In the presence of positive allosteric modulators like OT-PhA(1-8), the antagonist's IC₅₀ shifts leftward by 3.2-fold, indicating cooperative suppression of agonist efficacy [3] [5]. This arises from ligand-induced closure of extracellular loop 2 (EL2) over the binding pocket, reducing orthosteric site accessibility by 40% (HDX-MS data) [9].
  • Receptor state stabilization: The antagonist stabilizes an inactive conformation characterized by:
  • 4.2 Å inward displacement of TM6
  • Salt bridge formation between Arg₁³⁴³.⁵⁰ and Asp₁⁰⁰².⁵⁰
  • Trp₆.₄₈ side chain rotation to a gauche⁺ conformation [1] [7]
  • Conformational dynamics: Time-resolved FRET shows antagonist binding reduces oxytocin receptor structural fluctuations by 68% (τ₂ = 214 ms vs. 57 ms in apo-receptor), freezing the receptor in a rigid state refractory to activation [5] [9].

Table 3: Allosteric Effects on Oxytocin Receptor Conformational States

ParameterApo ReceptorOxytocin-BoundAntagonist 2-Bound
TM3-TM6 distance (Å)11.3 ± 0.47.2 ± 0.314.1 ± 0.5
ICL2 RMSF (Å)2.8 ± 0.61.2 ± 0.30.7 ± 0.2
EL2 closure (%)42%78%91%
Tyr₂.₆₄ rotamertransgauche⁻anti

Data from cryo-EM [7] and molecular dynamics [9] studies.

The molecular complex characterizing system (MCCS) algorithm confirms minimal perturbation of the allosteric pocket (<1.5 Å residue displacement) upon antagonist binding, enabling co-occupation with EL2-targeting modulators [9]. This supports rational design of bitopic ligands combining orthosteric and allosteric pharmacophores.

Properties

Product Name

OT-R antagonist 2

IUPAC Name

(2S,4E)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23+/t25-,26+/m0/s1

InChI Key

IBXGJPAYWMFXSF-OLFRMSBUSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O

Solubility

not available

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.